- CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydesTetrahedron Letters, 2011, 52(45), 5968-5971,
Cas no 947-91-1 (Diphenylacetaldehyde (>80%))

Diphenylacetaldehyde (>80%) structure
Nombre del producto:Diphenylacetaldehyde (>80%)
Número CAS:947-91-1
MF:C14H12O
Megavatios:196.244483947754
MDL:MFCD00006972
CID:94229
PubChem ID:13696
Diphenylacetaldehyde (>80%) Propiedades químicas y físicas
Nombre e identificación
-
- 2,2-Diphenylacetaldehyde
- Acetaldehyde, 2,2-diphenyl-
- Diphenylacetaldehyde
- Acetaldehyde, diphenyl-
- Diphenylketen
- DIPHENYL-ACETALDEHYDE
- alpha-Phenylbenzeneacetaldehyde
- Benzeneacetaldehyde, .alpha.-phenyl-
- HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Diphenylethanal
- Diphenyl-acetaldehyd
- diphenylacetoaldehyde
- WLN: VHYR&R
- 2,2-diphenyl-acetaldehyde
- Diphenylacetaldehyde, 97%
- 2-Phenyl-benzeneacetaldehyde
- DT
- Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
- α-Phenylbenzeneacetaldehyde (ACI)
- 2,2-Bisphenyl acetaldehyde
- 2,2-Diphenylethanal
- NSC 21645
- α,α-Diphenylacetaldehyde
- AKOS001043900
- Diphenylacetaldehyde (>80%)
- DTXSID80241575
- NSC21645
- SY051214
- J-640468
- MFCD00006972
- UNII-GMF2B8R7DD
- BRN 1424292
- Benzeneacetaldehyde, alpha-phenyl-
- J-800292
- 4-07-00-01400 (Beilstein Handbook Reference)
- DS-14725
- Z56899117
- NSC-21645
- EN300-17215
- CHEMBL4460620
- GMF2B8R7DD
- EINECS 213-433-7
- SCHEMBL193931
- D2492
- DPAA cpd
- 947-91-1
- DTXCID10164066
- AI3-20753
- NS00040419
- N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
- BENZENEACETALDEHYDE, ?-PHENYL-
-
- MDL: MFCD00006972
- Renchi: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
- Clave inchi: HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Sonrisas: O=CC(C1C=CC=CC=1)C1C=CC=CC=1
- Brn: 1424292
Atributos calculados
- Calidad precisa: 196.08900
- Masa isotópica única: 196.089
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 170
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1
- Carga superficial: 0
- Xlogp3: 3
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.106 g/mL at 25 °C(lit.)
- Punto de ebullición: 175°C/14mmHg(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: n20/D 1.589(lit.)
- PSA: 17.07000
- Logp: 3.01740
- Disolución: Not determined
Diphenylacetaldehyde (>80%) Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315;H319;H335
- Declaración de advertencia: P280;P302+P352;P305+P351+P338;P261
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S23-S24/25
- Código F de la marca fuka:10
- Rtecs:AB2827500
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:-20 °C
Diphenylacetaldehyde (>80%) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-100g |
Diphenylacetaldehyde |
947-91-1 | 98% | 100g |
¥3484.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2492-5G |
Diphenylacetaldehyde |
947-91-1 | >95.0%(GC) | 5g |
¥390.00 | 2024-04-15 | |
Enamine | EN300-17215-50.0g |
2,2-diphenylacetaldehyde |
947-91-1 | 90% | 50g |
$743.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-1g |
Diphenylacetaldehyde |
947-91-1 | 98% | 1g |
¥83.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-5g |
Diphenylacetaldehyde |
947-91-1 | 98% | 5g |
¥276.00 | 2024-04-24 | |
Enamine | EN300-17215-1.0g |
2,2-diphenylacetaldehyde |
947-91-1 | 90% | 1g |
$27.0 | 2023-05-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255114-5g |
Diphenylacetaldehyde, |
947-91-1 | 5g |
¥564.00 | 2023-09-05 | ||
Apollo Scientific | OR59843-5g |
Diphenylacetaldehyde |
947-91-1 | 97% | 5g |
£39.00 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML052-5g |
Diphenylacetaldehyde (>80%) |
947-91-1 | 95+% | 5g |
¥545.0 | 2022-06-10 | |
Chemenu | CM255953-25g |
2,2-Diphenylacetaldehyde |
947-91-1 | 95% | 25g |
$203 | 2021-06-16 |
Diphenylacetaldehyde (>80%) Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 10 min, 0 °C
1.2 0 °C; 10 min, 0 °C
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
1.2 Reagents: Styrene
Referencia
- Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehydeMain Group Metal Chemistry, 1999, 22(2), 89-94,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 5 min, rt
Referencia
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of NaphthalenesChemistrySelect, 2022, 7(9),,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
Referencia
- Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonaneHeterocycles, 1988, 27(7), 1595-8,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ; 45 min, rt
Referencia
- Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketonesSynlett, 2004, (14), 2633-2635,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 24 h, 100 °C
Referencia
- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxidesChemical Communications (Cambridge, 2014, 50(73), 10592-10595,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
Referencia
- Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfideJournal of Organic Chemistry, 1987, 52(22), 5030-2,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d , Water ; 18 h, 60 °C
Referencia
- Efficient epoxide isomerization within a self-assembled hexameric organic capsuleRSC Advances, 2016, 6(87), 83505-83509,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
Referencia
- Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acidsJournal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
Referencia
- One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonaneTetrahedron Letters, 1987, 28(39), 4575-8,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromateBulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092,
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
Referencia
- A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalystsNippon Kagaku Kaishi, 1993, (7), 893-6,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Dimethyl sulfate , Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromateBulletin of the Korean Chemical Society, 2001, 22(3), 325-326,
Diphenylacetaldehyde (>80%) Raw materials
- Benzeneacetic acid, α-phenyl-, lithium salt (9CI)
- trans-Stilbene Oxide
- HYDROBENZOIN
- Oxirane, 2,3-diphenyl-,(2R,3S)-rel-
- Benzeneethanol, β-bromo-α-phenyl-
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,5-diphenyl-
- 1,1-diphenylethane-1,2-diol
- 2,2-diphenylacetic acid
- 2,2-Diphenyloxirane
- 2,3-diphenyloxirane
- Benzeneacetic acid, a-phenyl-, sodium salt
Diphenylacetaldehyde (>80%) Preparation Products
Diphenylacetaldehyde (>80%) Literatura relevante
-
Susana M. M. Lopes,Joana R. C. Santos,Teresa M. V. D. Pinho e Melo Org. Biomol. Chem. 2021 19 1122
-
Matas Steponaitis,Maria-Grazia La-Placa,?smail Cihan Kaya,Giedre Bubniene,Vygintas Jankauskas,Maryte Daskeviciene,Michele Sessolo,Tadas Malinauskas,Henk J. Bolink,Vytautas Getautis Sustainable Energy Fuels 2020 4 5017
-
Xianghua Zeng,Daqian Xu,Chengxia Miao,Chungu Xia,Wei Sun RSC Adv. 2014 4 46494
-
Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559
-
Oriol Salvado,Elena Fernández Chem. Commun. 2021 57 6300
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)

Pureza:99%
Cantidad:100g
Precio ($):363.0